Cas no 56609-15-5 (1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one)
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(3-bromo-2-hydroxy-5-methylphenyl)-
- 1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone
- 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one
- EN300-217930
- MFCD00464334
- Z979488360
- SY324321
- 56609-15-5
- 1-(3-bromo-2-hydroxy-5-methyl-phenyl)ethanone
- SCHEMBL909607
- 1-(3-Bromo-2-hydroxy-5-methylphenyl)-1-ethanone
- 3 inverted exclamation mark -Bromo-2 inverted exclamation mark -hydroxy-5 inverted exclamation mark -methylacetophenone
- 2'-Hydroxy-3'-bromo-5'methylacetophenone
- DTXSID10456655
- ARARNHPPXNXRPT-UHFFFAOYSA-N
- WS-00287
- CS-0434864
- F50433
- AKOS011655145
-
- MDL: MFCD00464334
- Inchi: 1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3
- InChI Key: ARARNHPPXNXRPT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=C(C(C)=O)C=1O
Computed Properties
- Exact Mass: 227.97857
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11145-10g |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone |
56609-15-5 | 95% | 10g |
$1575 | 2023-09-07 | |
| Enamine | EN300-217930-0.05g |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |
56609-15-5 | 95.0% | 0.05g |
$19.0 | 2025-02-19 | |
| Enamine | EN300-217930-0.1g |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |
56609-15-5 | 95.0% | 0.1g |
$28.0 | 2025-02-19 | |
| Enamine | EN300-217930-0.25g |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |
56609-15-5 | 95.0% | 0.25g |
$40.0 | 2025-02-19 | |
| Enamine | EN300-217930-0.5g |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |
56609-15-5 | 95.0% | 0.5g |
$63.0 | 2025-02-19 | |
| Enamine | EN300-217930-1.0g |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |
56609-15-5 | 95.0% | 1.0g |
$81.0 | 2025-02-19 | |
| Enamine | EN300-217930-2.5g |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |
56609-15-5 | 95.0% | 2.5g |
$140.0 | 2025-02-19 | |
| Enamine | EN300-217930-5.0g |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |
56609-15-5 | 95.0% | 5.0g |
$237.0 | 2025-02-19 | |
| Enamine | EN300-217930-10.0g |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |
56609-15-5 | 95.0% | 10.0g |
$366.0 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1210777-1G |
1-(3-bromo-2-hydroxy-5-methyl-phenyl)ethanone |
56609-15-5 | 97% | 1g |
$255 | 2024-07-21 |
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one
Chemical Profile of 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one (CAS No. 56609-15-5)
1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 56609-15-5, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a brominated aromatic ring with hydroxyl and methyl substituents, has garnered attention due to its structural complexity and potential biological activities. The presence of both electron-withdrawing and electron-donating groups in its molecular framework makes it a versatile scaffold for further chemical modifications, enabling the synthesis of various derivatives with tailored functionalities.
The compound’s structure consists of an acetyl group attached to a phenyl ring that is substituted at the 3-position with a bromine atom, at the 2-position with a hydroxyl group, and at the 5-position with a methyl group. This specific arrangement imparts unique reactivity patterns, making it a valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing biaryl systems prevalent in many active pharmaceutical ingredients (APIs).
Recent advancements in medicinal chemistry have highlighted the importance of aryl ketones in drug discovery. 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one has been explored as a precursor in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in generating kinase inhibitors, where the phenolic and brominated moieties can interact with specific target proteins. The hydroxyl group allows for further derivatization into esters or ethers, which can modulate solubility and metabolic stability—critical factors in drug design.
In addition to its role in kinase inhibition, this compound has shown promise in other therapeutic areas. Researchers have investigated its potential as an intermediate in the synthesis of antiviral agents, leveraging its ability to form complex heterocyclic structures through condensation reactions. The methyl group at the 5-position enhances lipophilicity, which can be advantageous for membrane permeability, a key consideration in drug absorption and distribution.
The pharmacological relevance of 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one has also been explored in the context of neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating oxidative stress pathways. The interplay between the bromine, hydroxyl, and methyl groups allows for fine-tuning of electronic properties, enabling interactions with biological targets involved in neuroinflammation and neuronal survival.
Synthetic methodologies for 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one have been optimized to ensure high yields and purity. Common synthetic routes involve bromination of pre-existing aromatic substrates followed by selective hydroxylation and methylation. Advances in catalytic systems have enabled more efficient transformations, reducing reliance on harsh reagents and minimizing waste generation—a growing emphasis in sustainable chemistry.
The compound’s spectral data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, are well-documented and serve as benchmarks for purity assessment. Its infrared (IR) spectrum exhibits characteristic peaks corresponding to carbonyl (C=O), hydroxyl (O-H), and aromatic C-H stretches. These spectroscopic fingerprints are essential for confirming identity during synthetic workups and scale-up processes.
In industrial applications, 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one is valued for its role as a building block in fine chemical manufacturing. Its structural features make it amenable to large-scale production without compromising quality control parameters. Process chemists have developed robust protocols for its synthesis that align with Good Manufacturing Practices (GMP), ensuring consistency for pharmaceutical-grade applications.
The future direction of research involving 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one is likely to focus on expanding its utility beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Its ability to undergo diverse transformations makes it a candidate for generating novel polymers or specialty chemicals with unique properties.
In conclusion,1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one (CAS No. 56609-15-5) represents a fascinating molecule with broad applications across multiple scientific disciplines. Its structural versatility, coupled with documented biological activity, positions it as a cornerstone intermediate in modern synthetic chemistry. As research continues to uncover new possibilities for this compound,CAS No. 56609-15-5 will undoubtedly remain at the forefront of innovation.
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